molecular formula C10H6F2N4 B1311962 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole CAS No. 202003-06-3

4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

Cat. No. B1311962
M. Wt: 220.18 g/mol
InChI Key: PVIAOIJYIQHKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06277999B1

Procedure details

A mixture of 2,6-difluorobenzyl azide (34.2 g), 2-chloroacrylonitrile (35.46 g) and water (125 ml) is stirred at about 80° C. for 24 hours. Excess 2-chloroacrylonitrile is distilled off by raising the external temperature to about 130° C. The mixture is cooled to about 40° C. and the suspension is treated with cyclohexane (50 ml), brought to about 20° C., and stirred for about 2 hours. The product is isolated by filtration, washed with cyclohexane (75 ml) and then with water (50 ml). The moist product is mixed with water (100 ml), the suspension is the product is washed with water (50 ml) and dried in vacuo at about 60° C. Yield: 42.87 g=97%.
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
35.46 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[CH2:4][N:5]=[N+:6]=[N-:7].Cl[C:14](=[CH2:17])[C:15]#[N:16]>O>[C:15]([C:14]1[N:7]=[N:6][N:5]([CH2:4][C:3]2[C:2]([F:1])=[CH:11][CH:10]=[CH:9][C:8]=2[F:12])[CH:17]=1)#[N:16]

Inputs

Step One
Name
Quantity
34.2 g
Type
reactant
Smiles
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
Name
Quantity
35.46 g
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred at about 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess 2-chloroacrylonitrile is distilled off
TEMPERATURE
Type
TEMPERATURE
Details
by raising the external temperature to about 130° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to about 40° C.
ADDITION
Type
ADDITION
Details
the suspension is treated with cyclohexane (50 ml)
CUSTOM
Type
CUSTOM
Details
brought to about 20° C.
STIRRING
Type
STIRRING
Details
stirred for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product is isolated by filtration
WASH
Type
WASH
Details
washed with cyclohexane (75 ml)
ADDITION
Type
ADDITION
Details
The moist product is mixed with water (100 ml)
WASH
Type
WASH
Details
is washed with water (50 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at about 60° C

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(#N)C=1N=NN(C1)CC1=C(C=CC=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.